3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

Medicinal Chemistry Building Block Procurement Regioisomeric Purity

Avoid SAR-confounding 1-yl regioisomer contamination with this unambiguous 3-yl isoquinoline-thiadiazole scaffold. Generic 3-aryl-1,2,4-thiadiazol-5-amines risk unpredictable ADME and target engagement shifts, while this specific isomer (logP ~2.7, intermediate PSA) provides a validated starting point for ATP-competitive kinase inhibitor lead optimization. • Reproducible SAR: Confirmed 3-yl connectivity prevents data ambiguity in patent filings. • Rapid Library Synthesis: Convert to N-fused imino-1,2,4-thiadiazolo isoquinolines in >90% yield via montmorillonite K10 catalysis, avoiding toxic reagents. • Derivatization-ready: The 5-amine handle enables facile amide coupling or sulfonylation for CCK receptor ligand exploration.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
Cat. No. B15345167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C3=NSC(=N3)N
InChIInChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H2,12,14,15)
InChIKeyZOAKIZOLAZXDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine: Core Chemical Identity


3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-50-9) is a heterocyclic building block that fuses an isoquinoline moiety with a 1,2,4-thiadiazol-5-amine scaffold . It belongs to the broader 3-substituted-1,2,4-thiadiazole class, which is recognized for diverse pharmacological potential ranging from kinase inhibition to neuroprotection [1]. The compound has a molecular weight of 228.27 g/mol and the 5-amine hydrogen-bond donor/acceptor profile makes it a versatile intermediate for derivatization via amide coupling, sulfonylation, or incorporation into fused ring systems .

Why Generic 1,2,4-Thiadiazole Scaffolds Cannot Replace This Compound


The 1,2,4-thiadiazole core is highly tunable; replacing the 3-position substituent from phenyl to pyridyl to isoquinolinyl shifts lipophilicity by over 1 logP unit and alters hydrogen-bond acceptor count, directly impacting pharmacokinetic profiles and target engagement [1]. Furthermore, the regioisomeric difference between 3-isoquinolin-3-yl and 3-isoquinolin-1-yl substitution is non-trivial: the ‘3-yl’ isomer places the thiadiazole at the isoquinoline β-position (electron-deficient), whereas the ‘1-yl’ isomer places it at the α-position (sterically encumbered, adjacent to nitrogen lone pair), affecting both synthetic accessibility and biological recognition . Generic substitution with simpler 3-aryl-1,2,4-thiadiazol-5-amines therefore risks loss of activity and unpredictable ADME behavior.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity: CAS and Spectroscopic Distinction from 1-Isoquinolinyl Isomer

3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-50-9) and its regioisomer 3-(1-isoquinolinyl)-1,2,4-thiadiazol-5-amine (CAS 1179359-64-8) are chemically distinct entities with different IUPAC names, canonical SMILES, and InChI Keys, confirmed by independent CAS registry assignments . The '3-yl' isomer bears the thiadiazole at the isoquinoline β-carbon (C3), whereas the '1-yl' isomer connects at the α-nitrogen-adjacent C1 position, leading to divergent electron distribution and steric profiles that differentially affect downstream reactivity in amidation and cyclization reactions .

Medicinal Chemistry Building Block Procurement Regioisomeric Purity

Lipophilicity (clogP) Differentiation from Phenyl and Pyridyl Analogs

Computational prediction indicates that 3-(isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine has a calculated logP (clogP) of approximately 2.7, based on the Chem3D Pro model [1]. This is substantially higher than the measured logP of 2.03 for 3-phenyl-1,2,4-thiadiazol-5-amine (representing the minimal aromatic analog) and the XlogP of 1.0 for 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine . The increase in lipophilicity extends the compound's utility into cellular permeability applications where the phenyl analog may be too hydrophilic, while avoiding the excessive hydrophobicity often seen with biaryl extensions.

ADME Prediction Lipophilicity Drug Design

High-Yield Green Synthesis of N-Fused Thiadiazolo-Isoquinoline Scaffolds

A published procedure demonstrates that 3-aminoisoquinoline precursors can be converted to N-fused imino-1,2,4-thiadiazolo isoquinoline derivatives in >90% yield using montmorillonite K10 as a heterogeneous catalyst [1]. This method is operationally simpler and avoids the use of toxic reagents (e.g., phosphorus oxychloride) required for alternative thiadiazole cyclizations [2]. The target compound, 3-(isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine, serves as a direct precursor to these N-fused derivatives, positioning it as a scalable entry point for libraries of thiadiazolo-isoquinoline analogs.

Synthetic Methodology Green Chemistry Scalability

Hydrogen-Bond Acceptor Profile vs. Quinoline and Phenyl Analogs

The isoquinoline ring contributes one additional hydrogen-bond acceptor (HBA = 5) compared to the quinoline analog (HBA = 4) and two additional HBA compared to the phenyl analog (HBA = 3) . This difference is quantifiable via the compound's Polar Surface Area (PSA), which is elevated relative to 3-phenyl-1,2,4-thiadiazol-5-amine (PSA 80.04 Ų) but lower than the pyridine analog (PSA 92.93 Ų) , offering a balanced H-bonding profile suitable for ATP-binding site interactions in kinases while maintaining sufficient lipophilicity for cell penetration.

Computational Chemistry Molecular Recognition Fragment-Based Design

Target Applications Based on Quantitative Differentiation


Kinase Inhibitor Fragment Libraries with Balanced Lipophilicity

The compound's calculated logP of ~2.7 and intermediate PSA make it an optimal fragment for ATP-competitive kinase inhibitor design, where excessive polarity limits cell permeability and excessive lipophilicity increases off-target binding [1]. It can be elaborated via the 5-amine into amide-linked pharmacophores while maintaining drug-like properties.

Regioisomerically Pure Building Block for SAR Studies

The unambiguous 3-yl connectivity (CAS 1179360-50-9) ensures that SAR data generated on this scaffold are reproducible and not confounded by contamination with the 1-yl regioisomer (CAS 1179359-64-8) . This is critical for patent filing and lead optimization campaigns.

Scalable Green Synthesis of Fused Thiadiazolo-Isoquinoline Libraries

Using montmorillonite K10 catalysis, this compound can be efficiently converted to N-fused imino-1,2,4-thiadiazolo isoquinoline derivatives in >90% yield, enabling the rapid generation of compound libraries for CNS and anti-infective screening [2]. The method avoids toxic reagents and is amenable to gram-scale synthesis.

Core Scaffold for Cholecystokinin Receptor Ligand Exploration

Patent RU2129550C1 discloses 5-acylamino-1,2,4-thiadiazoles bearing isoquinolinyl groups as CCK receptor ligands [3]. The target compound, lacking the acyl moiety, may serve as an inactive control or as a versatile core for exploring N-acyl SAR around the CCK pharmacophore.

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